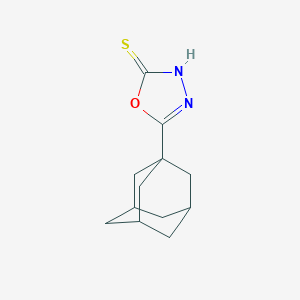

5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Adamantyl compounds are known for their unique structural, biological, and stimulus-responsive properties . They are often used in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis

The molecular structure of adamantyl compounds is distinctive due to the presence of a three-dimensional, rigid cage structure . This structure contributes to the unique physical and chemical properties of these compounds.Chemical Reactions Analysis

Adamantyl compounds can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Physical and Chemical Properties Analysis

The physical and chemical properties of adamantyl compounds are influenced by their unique structural features. These compounds are known for their stability and reactivity .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-HIV Activity

The molecule 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol has been explored for its potent antimicrobial and antiviral properties. A study synthesized derivatives of this compound and found them to exhibit significant in vitro activity against strains of Gram-positive and Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Notably, certain derivatives demonstrated pronounced activity against Gram-positive bacteria. Furthermore, the same study also investigated the antiviral activity of these compounds against HIV-1 and found that one particular compound significantly reduced viral replication at varying concentrations (El-Emam et al., 2004).

Anti-HIV Activity and Structural Analysis

Further research focused on the synthesis of 2-adamantyl/adamantylmethyl-5-aryl-1,3,4-oxadiazoles and revealed their inhibitory activity against both HIV-1 and HIV-2. The crystal structure of some of these compounds was determined, indicating potential for further modification and development as antiviral agents (Khan et al., 2012).

Anti-inflammatory and Antimicrobial Properties

Another study synthesized 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, evaluating them for antimicrobial and anti-inflammatory activities. Some derivatives exhibited good or moderate activities against Gram-positive bacteria and marked antifungal activity against Candida albicans. In vivo, certain oxadiazole derivatives showed dose-dependent anti-inflammatory activity (Kadi et al., 2007).

Corrosion Inhibition

The compound's derivatives have also been studied for their corrosion inhibition properties, particularly for mild steel in sulphuric acid. The studies indicate the formation of a protective layer on the metal surface, suggesting the potential use of these derivatives in industrial applications to prevent corrosion (Ammal et al., 2018).

Wirkmechanismus

Target of Action

Adamantane derivatives have been known for their antiviral activity against the influenza and hiv viruses . They are also associated with central nervous, antimicrobial, and anti-inflammatory activities .

Mode of Action

It’s known that adamantane derivatives frequently achieve their effects via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

It’s known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Pharmacokinetics

A study on a similar compound, 2,4-diamino-5-adamantyl-6-methyl pyrimidine ethane sulfonate (damp-es), indicated a β-phase plasma half-life of 124–24 h and a large and variable volume of distribution .

Result of Action

Several 5-substituted-4-arylideneamino-3-mercapto-1,2,4-triazoles and their piperazinomethyl derivatives were reported to exhibit significant antimicrobial activity .

Action Environment

It’s known that the functional group derived from adamantane, adamantyl, is used to improve the thermal and mechanical properties of polymers , suggesting that the compound might exhibit stability under various environmental conditions.

Safety and Hazards

Zukünftige Richtungen

The unique properties of adamantyl compounds make them promising candidates for various applications in medicinal chemistry, catalyst development, and nanomaterials . Future research may focus on exploring new synthesis methods, functionalization reactions, and potential applications of these compounds.

Biochemische Analyse

Biochemical Properties

The adamantyl group in 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol is known to undergo hydroxylation as a major metabolic pathway This suggests that it may interact with various enzymes, proteins, and other biomolecules involved in hydroxylation reactions

Cellular Effects

Other adamantyl compounds have been shown to have antiviral effects against influenza virus , suggesting that this compound may also influence cell function and cellular processes

Molecular Mechanism

It is known that adamantyl compounds can interact with various biomolecules . For instance, they can bind to the HLA-DR molecules, leading to changes in the conformation of these molecules

Temporal Effects in Laboratory Settings

It is known that adamantyl compounds are quickly metabolized, with hydroxylation of the adamantyl ring being a major metabolic pathway

Metabolic Pathways

This compound is likely to be involved in metabolic pathways related to the hydroxylation of the adamantyl group It may interact with enzymes or cofactors involved in these pathways and could potentially affect metabolic flux or metabolite levels

Eigenschaften

IUPAC Name |

5-(1-adamantyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c16-11-14-13-10(15-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRSPGHQEPSBOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Ethyl-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361910.png)

![3-[2-(4-fluorophenyl)-2-oxoethyl]-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B361911.png)

![2-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B361914.png)

![6-(benzylamino)-5-(4-(tert-butyl)phenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B361915.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-thienyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361922.png)

![1-(2-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361924.png)

![2-(1,3-Benzothiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361925.png)

![2-(4-methylphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B361929.png)

![1-(2-Methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361938.png)

![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361939.png)

![7-methyl-1,2-dipyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361941.png)

![{4-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]phenyl}methanamine](/img/structure/B361945.png)

![3,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-2-methoxybenzene](/img/structure/B361951.png)